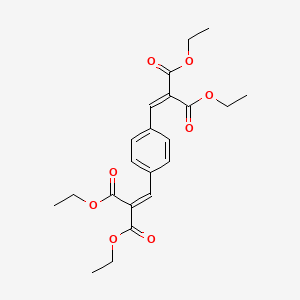

Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate

Overview

Description

Preparation Methods

The synthesis of propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester typically involves the condensation reaction of benzene-1,4-dicarbaldehyde with diethyl malonate in the presence of a base . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

UV Absorption and Protection

Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate is primarily recognized for its effectiveness as a UV absorber . This property is crucial in various applications:

- Plastics and Coatings : The compound is used in the formulation of plastics and coatings to protect against UV degradation. Its ability to absorb UV radiation helps in extending the lifespan of materials used in outdoor applications .

- Personal Care Products : It is incorporated into sunscreens and other personal care products to prevent skin damage from UV exposure .

Biological Studies

Due to its UV protection capabilities, this compound is also valuable in biological research:

- Cell Culture Protection : In laboratory settings, it can be utilized to shield cell cultures from harmful UV radiation during experiments, ensuring the integrity of biological samples .

Industrial Applications

The industrial sector benefits from the compound's properties in several ways:

- Manufacturing of Transparent Plastics : this compound is suitable for use in transparent plastics where UV protection is essential. It enhances the durability and color stability of these materials .

- Color Pigment Stabilization : It provides protective effects for organic color powders, particularly bright-colored products, thereby maintaining their vibrancy over time .

Case Study 1: UV Protection in Coatings

A study published in Tetrahedron Letters demonstrated the effectiveness of this compound as a UV stabilizer in polymer coatings. The results indicated that coatings incorporating this compound exhibited significantly reduced degradation when exposed to UV light compared to those without it .

Case Study 2: Biological Research Application

In a biological study focusing on the effects of UV radiation on cell cultures, researchers utilized this compound to protect sensitive cell lines from UV-induced damage. The findings revealed that cells treated with this compound maintained higher viability rates compared to untreated controls exposed to similar UV doses .

Mechanism of Action

The mechanism by which propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester exerts its effects involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the UV radiation from reaching and damaging the underlying material . The molecular targets include the ester groups and the aromatic ring, which are responsible for the UV absorption properties .

Comparison with Similar Compounds

Propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester is unique due to its high UV absorption efficiency and stability. Similar compounds include:

- Propanedioic acid, 2-(phenylmethylene)-, 1,3-bis(2-ethylhexyl) ester (CAS No. 5468-28-0)

- Propanedioic acid, 2-(3-phenyl-2-propen-1-ylidene)-, 1,3-diethyl ester (CAS No. 25364-76-5)

- 2-Propenoic acid, 2-methyl-3-phenyl-, ethyl ester (CAS No. 1734-78-7)

- Propanedioic acid, 2-[(4-methylphenyl)methylene]-, 1,3-diethyl ester (CAS No. 14111-33-2)

These compounds share similar structural features but differ in their specific substituents and UV absorption properties.

Biological Activity

Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate (CAS No. 6337-43-5) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 418.16 g/mol. Its structure features two malonate groups linked by a phenylene unit, which may contribute to its biological interactions.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Studies have shown that compounds similar to Tetraethyl bismalonate possess anticancer properties. For instance, derivatives of bismalonate have been investigated for their ability to inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of cell proliferation: By interfering with key signaling pathways involved in cell division.

- Induction of apoptosis: Triggering programmed cell death in cancer cells.

- Modulation of oxidative stress: Enhancing the body's antioxidant defenses.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of Tetraethyl bismalonate on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability across multiple cancer types, suggesting its potential as a chemotherapeutic agent.

Study 2: Antioxidant Activity Assessment

Another research effort focused on evaluating the antioxidant capacity of Tetraethyl bismalonate using standard assays such as DPPH and ABTS. The compound showed promising results, comparable to established antioxidants like vitamin C.

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anticancer | Inhibition of tumor growth | |

| Apoptosis Induction | Enhanced programmed cell death |

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Weight (g/mol) | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| Tetraethyl bismalonate | 418.16 | High | Moderate |

| Bismalonate derivative A | 430.20 | Moderate | High |

| Bismalonate derivative B | 405.15 | Low | Moderate |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of ethyl ester groups and aromatic protons. Infrared (IR) spectroscopy can validate carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) and C-O ester bonds (~1250 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is critical for verifying the molecular ion peak at m/z 418.44 . For crystalline samples, X-ray diffraction (XRD) resolves the spatial arrangement of the phenylenedimethylidyne core .

Q. What synthetic routes are documented for this compound?

- Methodological Answer : A common route involves condensation reactions of malonate derivatives with p-phenylenediamine analogs. For example, diethyl (ethoxymethylene)malonate reacts with ortho-phenylenediamine under reflux in ethanol, followed by purification via silica-gel column chromatography (yield ~68%) . Alternative methods include chlorination of diol intermediates (e.g., 2,2′-(p-phenylenedimethylene)bis(propane-1,3-diol)) using thionyl chloride (SOCl₂) at 333 K .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Post-synthetic purification is critical. Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Differential scanning calorimetry (DSC) can validate the sharp melting point (136–137°C), indicating high crystallinity .

Advanced Research Questions

Q. How can thermal degradation pathways of this compound be analyzed?

- Methodological Answer : Employ thermogravimetric analysis (TGA) under nitrogen/air atmospheres to monitor mass loss at elevated temperatures (up to 500°C). Couple with evolved gas analysis (EGA) via Fourier-transform infrared (FTIR) spectroscopy to identify volatile degradation products (e.g., CO₂, ethylene). Compare experimental data with computational simulations (e.g., density functional theory, DFT) to predict bond dissociation energies .

Q. How to resolve contradictions in reported melting/boiling points?

- Methodological Answer : Discrepancies (e.g., melting point: 136–137°C vs. 207°C in some sources) may arise from impurities or polymorphic forms. Replicate synthesis under controlled conditions (e.g., inert atmosphere, slow crystallization). Use DSC to detect polymorph transitions and XRD to confirm crystal phase purity. Cross-validate boiling points (reported as 484.4°C at 760 mmHg) with gas chromatography-mass spectrometry (GC-MS) .

Q. What role does this compound play in supramolecular chemistry?

- Methodological Answer : The phenylenedimethylidyne core enables π-π stacking interactions, useful in designing self-assembled systems. For example, it serves as a precursor for cyclophane derivatives in catenane synthesis. Characterize host-guest interactions via NMR titration or surface plasmon resonance (SPR) to quantify binding constants .

Q. Can this compound be integrated into covalent organic frameworks (COFs)?

- Methodological Answer : While not directly documented, its rigid aromatic backbone and ester functionalities suggest potential as a linker. Test condensation reactions with boronic acids (e.g., C₆H₄[B(OH)₂]₂) under solvothermal conditions. Analyze porosity via Brunauer-Emmett-Teller (BET) surface area measurements and compare with computational models (e.g., Materials Studio) .

Q. How do structural modifications affect UV absorption properties?

- Methodological Answer : Replace ethyl ester groups with electron-withdrawing/donating substituents (e.g., nitro, methoxy) and compare UV-Vis spectra (λmax shifts). Use time-dependent DFT (TD-DFT) to correlate experimental absorbance with electronic transitions. Assess photostability via accelerated weathering tests (e.g., QUV chamber) .

Q. What challenges arise in scaling up synthesis for academic use?

Properties

IUPAC Name |

diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)phenyl]methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-5-27-19(23)17(20(24)28-6-2)13-15-9-11-16(12-10-15)14-18(21(25)29-7-3)22(26)30-8-4/h9-14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOKTNQLLUHUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C=C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074406 | |

| Record name | Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6337-43-5 | |

| Record name | 1,1′,3,3′-Tetraethyl 2,2′-(1,4-phenylenedimethylidyne)bis[propanedioate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6337-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, 1,1',3,3'-tetraethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC38065 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, 1,1',3,3'-tetraethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.